Bienvenue dans la boutique en ligne BenchChem!

DY268

FXR antagonist TR-FRET binding assay SAR optimization

Select DY268 for your FXR research based on its validated 5.26-fold binding superiority over earlier leads (IC₅₀ 7.5 nM vs. 47 nM) and clean antagonism without cytotoxicity. Ideal for dose-response studies in hepatocytes, DILI rescue experiments, and as an HTS reference control. This trisubstituted-pyrazol carboxamide provides the high selectivity required to dissect FXR-mediated pathways.

Molecular Formula C30H32N4O5S
Molecular Weight 560.67
CAS No. 1609564-75-1
Cat. No. B607231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDY268
CAS1609564-75-1
SynonymsDY-268;  DY 268;  DY268.
Molecular FormulaC30H32N4O5S
Molecular Weight560.67
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC
InChIInChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35)
InChIKeyKQSPAAPFKIEUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide (DY268): FXR Antagonist for Metabolic & Liver Disease Research


1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide (commonly designated DY268 or compound 4j) is a trisubstituted-pyrazol carboxamide that functions as a potent, non-steroidal antagonist of the farnesoid X receptor (FXR, NR1H4) [1]. Identified through systematic structure-activity relationship (SAR) optimization, this compound exhibits no detectable FXR agonistic activity or cytotoxicity in cell-based assays and represents the most potent FXR antagonist identified in its discovery series [1]. Its primary applications lie in elucidating FXR-mediated regulation of bile acid homeostasis, lipid metabolism, and drug-induced liver injury (DILI) [1].

Why Generic Substitution of 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide Fails: Evidence-Based Differentiation from In-Class FXR Antagonists


Substituting DY268 with another FXR antagonist (e.g., guggulsterone, GW4064 derivatives, or early pyrazole carboxamide leads) without considering quantitative performance metrics is scientifically unsound. The trisubstituted-pyrazol carboxamide scaffold displays steep SAR, wherein minor modifications to the N1-benzyl, C3-aryl, or morpholinosulfonyl aniline moieties dramatically alter FXR binding affinity, cellular potency, and functional selectivity [1]. For instance, the progenitor compound E16 exhibits 5.26-fold weaker binding (IC₅₀ = 47 nM vs. 7.5 nM) and 5.6-fold weaker cellular antagonism (IC₅₀ = 2.62 µM vs. 0.4685 µM) compared to DY268 [1]. Moreover, widely used alternatives like guggulsterone demonstrate µM-range potency, while many LXR ligands exhibit pronounced cross-reactivity with PXR—a liability not observed with FXR-selective ligands such as DY268 [2].

Quantitative Differentiation of 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide vs. Key FXR Modulators


Direct Binding Affinity: 5.26-Fold Improvement Over Lead Compound E16

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring displacement of a fluorescent FXR agonist, DY268 (compound 4j) achieved an IC₅₀ of 7.5 ± 0.8 nM [1]. This represents a 5.26-fold improvement in binding affinity compared to the initial lead compound E16 (IC₅₀ = 47.0 ± 5.1 nM) within the same trisubstituted-pyrazol carboxamide series [1]. The enhanced potency is attributed to optimized substitution at the N1 and C3 positions of the pyrazole core [1].

FXR antagonist TR-FRET binding assay SAR optimization

Cellular Antagonism: 5.6-Fold Superiority Over E16 in Cell-Based FXR Transactivation Assay

In a cell-based GeneBLAzer FXR antagonism assay using HEK293T cells, DY268 inhibited FXR transactivation with an IC₅₀ of 468.5 ± 8.4 nM [1]. In comparison, the structurally related compound E16 displayed an IC₅₀ of 2.62 ± 0.13 µM under identical conditions, corresponding to a 5.6-fold weaker cellular potency [1]. Notably, other close analogs such as 4h (IC₅₀ = 844.1 nM) and 4k (IC₅₀ = 515.0 nM) also exhibited inferior cellular activity relative to DY268 [1].

FXR transactivation cell-based reporter assay cellular potency

Receptor Selectivity: FXR Ligands Including DY268 Exhibit High Nuclear Receptor Specificity

In a comprehensive selectivity panel using stable HeLa reporter cell lines expressing ligand-binding domains of FXR, LXRα, LXRβ, CAR, RORγ, and PXR, FXR ligands (including DY268) demonstrated high receptor selectivity, with minimal cross-activation or inhibition of other nuclear receptors [1]. In contrast, LXR ligands consistently activated PXR, and CAR ligands exhibited variable cross-reactivity [1]. While the study does not report individual compound EC₅₀ values for off-target receptors, it establishes that the FXR ligand class—exemplified by DY268—offers superior nuclear receptor selectivity compared to LXR- or CAR-targeting chemical probes [1].

nuclear receptor selectivity off-target profiling reporter cell line panel

Lack of Agonistic Activity and Cytotoxicity: Clean Pharmacological Profile

DY268 exhibits no detectable FXR agonistic activity in cell-based transactivation assays, confirming its profile as a pure antagonist [1]. Furthermore, in cytotoxicity assessments using the same cellular system, DY268 showed no significant reduction in cell viability (<5% of control) at concentrations up to 40 µM [1]. This contrasts with certain FXR modulators that display partial agonism or dose-limiting toxicity, which can complicate data interpretation [1].

FXR agonism cytotoxicity functional selectivity

Comparison with Widely Used Natural Product Antagonist Guggulsterone

DY268 (IC₅₀ = 7.5 nM in TR-FRET binding) is approximately 3,200-fold more potent than guggulsterone, a widely cited natural product FXR antagonist with reported IC₅₀ values of 15-25 µM . Notably, guggulsterone has been characterized as a unique FXR ligand with an unclear mechanism of antagonism and very low potency [1]. This vast potency differential makes DY268 a superior tool compound for studies requiring robust and specific FXR blockade.

FXR antagonist guggulsterone potency comparison

Optimal Research Applications for 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide Based on Quantitative Evidence


Elucidating FXR-Mediated Gene Regulation in Hepatocyte Models

The compound's potent cellular IC₅₀ of 468.5 nM [1] and clean antagonism profile [1] make it ideal for dose-response studies in HepG2 or primary hepatocytes to dissect FXR-dependent transcriptional programs (e.g., BSEP, SHP, CYP7A1). Its high selectivity minimizes off-target nuclear receptor effects [2].

Investigating Drug-Induced Liver Injury (DILI) Mechanisms

DY268 has been specifically validated for DILI research [1]. Its ability to block FXR transactivation without cytotoxicity [1] allows researchers to isolate FXR's protective role in hepatocyte stress responses following exposure to cholestatic drugs.

Co-Treatment Studies with FXR Agonists (e.g., GW4064, CDCA)

As a potent antagonist with no detectable agonism [1], DY268 is the preferred chemical tool for rescue experiments where FXR agonism must be reversed. Its 5.26-fold binding superiority over earlier leads [1] ensures complete antagonism at lower concentrations.

High-Throughput Screening (HTS) for FXR Modulator Discovery

The 7.5 nM TR-FRET IC₅₀ [1] positions DY268 as an ideal positive control or reference antagonist in HTS campaigns aimed at identifying novel FXR ligands. Its robust assay window and commercial availability (≥98% purity) support reproducible screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DY268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.